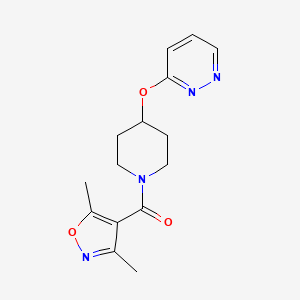

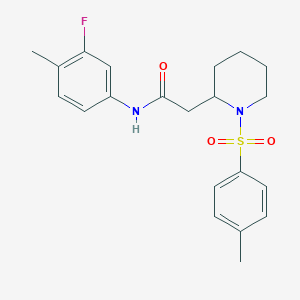

(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H18N4O3. It has been studied for its potential as a BRD4 inhibitor, which could have applications in cancer therapy .

Synthesis Analysis

The synthesis of this compound or its derivatives has been described in scientific literature. For example, a study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 . Another study synthesized and characterized the isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol by spectroscopy .

Molecular Structure Analysis

The structure of the isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .

Scientific Research Applications

Novel Syntheses and Derivatives

- Research has developed novel syntheses for various heterocyclic derivatives, including pyridazine, thieno[2,3-c]pyridazines, and phthalazine derivatives. These synthetic routes expand the toolkit for creating compounds with potential applications in medicinal chemistry and materials science (Gaby et al., 2003).

Antibacterial and Antioxidant Activities

- A study on tri-substituted pyrazoles highlighted the significance of pyrazole moieties in heterocyclic chemistry due to their biological and pharmacological activities. The synthesized derivatives displayed moderate antibacterial and antioxidant activities, suggesting potential for therapeutic applications (Lynda, 2021).

Heterocyclic Derivative Syntheses

- The development of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored. This research contributes to the synthesis of complex molecules with potential utility in pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Molecular Interaction Studies

- Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor have provided insights into the structural and conformational requirements for receptor binding. This research aids in the design of novel therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).

Synthesis and Activity of New Pyridine Derivatives

- The synthesis and in vitro antimicrobial activity screening of new pyridine derivatives have revealed variable and modest activity against bacteria and fungi. Such studies are crucial for the discovery of new antimicrobial agents (Patel et al., 2011).

Antioxidant Potency Studies

- Research on the synthesis and antioxidant efficacy of specific compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, contributes to our understanding of the structural factors influencing antioxidant activity. This knowledge can inform the development of antioxidants for medical and industrial applications (Dineshkumar & Parthiban, 2022).

Mechanism of Action

Target of Action

The primary target of this compound is BRD4 (Bromodomain-containing protein 4) . BRD4 is a protein that plays a crucial role in various cellular processes, including cell cycle progression, transcriptional regulation, and DNA damage response .

Mode of Action

The compound interacts with BRD4 by inhibiting its activity . Notably, the compound DDT26, a derivative of the original compound, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .

Biochemical Pathways

The inhibition of BRD4 by this compound affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively .

Result of Action

The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-8-5-12(6-9-19)21-13-4-3-7-16-17-13/h3-4,7,12H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHUYKMDFKUKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)